molecular formula C13H14Cl2N2O3S B2735408 2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421526-77-3

2,4-dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2735408
CAS No.: 1421526-77-3
M. Wt: 349.23
InChI Key: COQPFBCOMKWSHH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a benzenesulfonamide group linked to a 3-methylisoxazole moiety via an ethyl spacer, is commonly investigated as a critical pharmacophore in the development of enzyme inhibitors . This structural motif is frequently explored for targeting a range of enzymes, including but not limited to fructose-1,6-bisphosphatase, where analogous sulfonamide compounds have demonstrated inhibitory activity, suggesting potential applications in metabolic disorder research . The presence of the isoxazole ring, a privileged structure in drug discovery, further enhances the compound's value as a versatile synthetic intermediate for constructing more complex molecules aimed at probing biological pathways . Researchers utilize this compound primarily as a key precursor in the synthesis of targeted chemical libraries for high-throughput screening and as a core scaffold for structure-activity relationship (SAR) studies, particularly in programs focused on optimizing affinity and selectivity for specific enzymatic targets . This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-8-5-13(12(15)7-11(8)14)21(18,19)16-4-3-10-6-9(2)17-20-10/h5-7,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPFBCOMKWSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of dichlorobenzene and isoxazole moieties, which are known to influence its biological activity. The molecular formula is C14H15Cl2N3O2SC_{14}H_{15}Cl_2N_3O_2S, with a molecular weight of approximately 359.25 g/mol.

Antimicrobial Properties

Sulfonamides, including this compound, have been recognized for their antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation.

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

Recent investigations suggest that this compound may also possess anti-inflammatory properties. Studies indicate that it can modulate pro-inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by excessive inflammation such as rheumatoid arthritis .

The mechanism by which this compound exerts its effects involves the inhibition of key enzymatic pathways:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for the synthesis of folate in bacteria, and its inhibition leads to impaired nucleic acid synthesis.
  • Modulation of Cytokine Release : The compound appears to influence the signaling pathways involved in the release of cytokines, potentially affecting immune response and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections where conventional antibiotics fail .
  • Inflammation Model : In a murine model of inflammation, administration of this sulfonamide led to a marked reduction in inflammatory markers compared to control groups. This suggests a promising avenue for further research into its use as an anti-inflammatory drug .

Data Tables

Biological Activity Target Pathway Effect
AntibacterialDihydropteroate SynthaseInhibition of bacterial growth
Anti-inflammatoryCytokine signaling pathwaysReduction in pro-inflammatory cytokines

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells.

  • Mechanism of Action : The compound selectively inhibits CA IX with an IC50 value ranging from 10.93 to 25.06 nM, demonstrating its efficacy against various cancer cell lines such as MDA-MB-231 . The induction of apoptosis was significantly noted, with a reported increase in annexin V-FITC positive cells by 22-fold compared to controls.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. Inhibition of carbonic anhydrases in bacteria interferes with their growth, making this compound a candidate for developing new antimicrobial agents .

  • Case Study : A study demonstrated that certain benzenesulfonamide derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial metabolic pathways by targeting specific enzymes .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been extensively studied. Notably, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant targets in treating diabetes and Alzheimer's disease respectively .

  • Research Findings : New sulfonamide derivatives were synthesized and screened for their inhibitory effects on these enzymes, showing potential therapeutic applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Data Tables

Application AreaTarget Enzyme/PathwayIC50 ValuesEffectiveness
AnticancerCarbonic Anhydrase IX10.93 - 25.06 nMInduces apoptosis
AntimicrobialBacterial Carbonic AnhydrasesNot specifiedInhibits bacterial growth
Enzyme Inhibitionα-GlucosidaseNot specifiedPotential for T2DM treatment
AcetylcholinesteraseNot specifiedPotential for AD treatment

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterValue/DescriptionSource Example
Solvent Dichloromethane, ethyl acetate, or toluene
Base Pyridine, triethylamine, or aqueous ammonia
Temperature 0–25°C (during amine addition); 20–60°C (for completion)
Yield 70–92% (dependent on stoichiometry and purification)

Mechanistic Insight :
The sulfonyl chloride reacts with the primary amine via a two-step process:

  • Nucleophilic attack by the amine on the electrophilic sulfur atom.

  • Deprotonation and elimination of HCl to form the sulfonamide bond .

Electrophilic Aromatic Substitution (EAS)

The 2,4-dichloro-5-methylbenzene ring can undergo further substitution reactions:

  • Chlorine Replacement : The para-chloro group (relative to the sulfonamide) may undergo nucleophilic substitution with amines or alkoxides under catalytic conditions .

  • Methyl Group Oxidation : The 5-methyl substituent could be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Isoxazole Ring Modifications

The 3-methylisoxazole moiety is generally stable under mild conditions but can participate in:

  • Ring-Opening Reactions : Under strong reducing agents (e.g., LiAlH₄), the isoxazole ring may open to form β-enaminonitriles .

  • Cycloadditions : The isoxazole’s conjugated diene system can engage in Diels-Alder reactions with electron-deficient dienophiles .

Cross-Coupling Reactions

The dichlorinated benzene ring may serve as a substrate for palladium-catalyzed cross-coupling:

Reaction TypeConditionsExample from Literature
Suzuki Coupling Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aryl halides

Biological Activity and Derivatization

While not a direct reaction, structural analogs of this compound exhibit:

  • Kinase Inhibition : Similar benzenesulfonamides show activity against EGFR and Cas9 enzymes via hydrogen bonding with key residues .

  • Anticancer Properties : Derivatives with substituted isoxazoles demonstrate cytotoxic effects in cell lines (IC₅₀: 1–10 μM) .

Stability and Degradation

  • Photodegradation : Exposure to UV light may lead to C–S bond cleavage in the sulfonamide group .

  • Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and HCl .

Comparison with Similar Compounds

N-(3-Ethylbenzo[d]isoxazol-5-yl) Sulfonamides ()

  • Key Differences : The benzo[d]isoxazole core replaces the benzene ring in the target compound, introducing an additional fused heterocyclic system. Substituents like ethanesulfonamide (e.g., compound 11a ) contrast with the dichloro-methylbenzenesulfonamide group in the target.
  • Synthetic Parallels : Both compounds utilize sulfonyl chloride intermediates and pyridine-mediated coupling, though reaction times and purification methods vary due to substituent complexity .

Ethyl Benzoate Derivatives ()

  • Key Differences: Compounds like I-6501 and I-6502 feature ethyl benzoate cores linked to 3-methylisoxazol-5-ylamino via pentylthio/pentyloxy chains. These lack the sulfonamide group but retain the isoxazole motif, suggesting divergent biological targets (e.g., esterase vs. sulfonamide-associated enzymes) .

Pyrrolidine Carboxamides ()

  • Key Differences : Example 163 and 164 in the patent incorporate the 3-methylisoxazole group into complex pyrrolidine-carboxamide scaffolds. The target compound’s simpler structure may offer improved metabolic stability compared to these peptidomimetic derivatives .

4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide ()

  • Key Differences: This analog substitutes the dichloro-methylbenzene ring with a single chloro group and replaces the ethyl linker with a methylene bridge.

Substituent Effects on Bioactivity

Compound Core Structure Substituents Linker Key Bioactive Features
Target Compound Benzenesulfonamide 2,4-Dichloro-5-methyl Ethyl Enhanced lipophilicity, halogen bonding
11a () Benzo[d]isoxazole Ethanesulfonamide, 6-methoxy Direct Fused heterocycle for rigidity
I-6501 () Ethyl benzoate Pentylthio, 3-methylisoxazole Pentylthio Ester group for hydrolytic activation
Example 163 () Pyrrolidine-carboxamide 3-Methylisoxazole, thiazole Butanoyl Peptidomimetic design for protease targeting
4-Chloro analog () Benzenesulfonamide 4-Chloro, 3-phenyl-isoxazole Methylene Phenyl group for π-π stacking

Q & A

Q. Example Yield Comparison

StepConditionsYield (%)Purity (HPLC)Reference
1DCM, pyridine, 43°C85>95%
2Ethanol reflux7290%

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key variables include:

  • Solvent Choice: Use DMF or DCM for better solubility of sulfonyl chlorides .
  • Temperature: Maintain 40–50°C to balance reactivity and side-product formation .
  • Catalysts: Add catalytic iodine or AlCl3 to enhance cyclization efficiency .
  • Work-Up: Neutralize excess acid with NaHCO3 and extract with ethyl acetate to remove polar impurities .

Contradiction Note: reports lower yields (40–55%) with ethanol crystallization, while achieves >80% using DCM/pyridine. This discrepancy highlights the need for solvent optimization .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm), isoxazole methyl (δ 2.3 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • HRMS: Validate molecular weight (e.g., [M+H]+ = 401.05 g/mol for C14H15Cl2N2O3S) .
  • TLC: Monitor reaction progress using ethyl acetate/hexane (1:1, Rf ~0.7) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variation of Substituents: Replace the 3-methylisoxazole moiety with other heterocycles (e.g., thiazole or pyridine) to assess bioactivity changes .
  • Docking Studies: Use Glide docking (Schrödinger Suite) to predict binding to targets like BRD4 or COX-2. Constrain hydrogen bonds to key residues (e.g., Asn140 in BRD4) .
  • In Vitro Assays: Test inhibition of enzymes (e.g., HDAC or kinases) using Alphascreen or TSA (thermal shift assays) to correlate structural modifications with activity .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Verification: Re-test compounds with ≥95% HPLC purity to exclude confounding effects from impurities .
  • Assay Reproducibility: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis: Compare IC50 values across studies using PubChem BioActivity data (e.g., notes trifluoromethyl groups enhance agrochemical activity) .

Basic: What solvent systems are suitable for solubility and stability testing?

Methodological Answer:

  • Solubility: Test in DMSO (for stock solutions) and PBS (pH 7.4) for biological assays. reports solubility >10 mg/mL in DMSO .
  • Stability: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., <5% degradation indicates suitability for long-term storage) .

Advanced: What alternative purification methods exist beyond column chromatography?

Methodological Answer:

  • Crystallization: Use acetonitrile or ethanol for high-purity crystals (melting point 198–200°C per ) .
  • Prep-HPLC: Employ a C18 column with acetonitrile/water gradients (e.g., 60:40 → 90:10 over 20 min) .

Advanced: How to model the compound’s interactions with biological targets computationally?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to BRD4 using OPLS3 force field (Schrödinger). Analyze RMSD (<2.0 Å indicates stable binding) .
  • Free Energy Calculations: Use MM-GBSA to predict binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

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